molecular formula C28H28ClN3O2 B14995239 1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B14995239
M. Wt: 474.0 g/mol
InChI Key: WMNWIABFKQTQED-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H28ClN3O2 and its molecular weight is 474.0 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzodiazole Core:

    • Starting with 2-chloroaniline, the benzodiazole core can be synthesized through a cyclization reaction with an appropriate carboxylic acid derivative under acidic conditions.
  • Attachment of the Pyrrolidin-2-one Moiety:

    • The pyrrolidin-2-one ring can be introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a suitable pyrrolidinone derivative.
  • Introduction of the 4-(4-methylphenoxy)butyl Group:

    • This step involves the alkylation of the benzodiazole-pyrrolidinone intermediate with 4-(4-methylphenoxy)butyl bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the pyrrolidinone moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the carbonyl group of the pyrrolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the benzodiazole core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products:

  • Oxidation products may include quinones and carboxylic acids.
  • Reduction products may include alcohols and amines.
  • Substitution products depend on the specific reagents used and the positions of substitution.

Scientific Research Applications

1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.

    Altering Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

  • 1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one shares structural similarities with other benzodiazole derivatives and pyrrolidinone-containing compounds.

Uniqueness:

  • The unique combination of the benzodiazole core, pyrrolidinone ring, and 4-(4-methylphenoxy)butyl group distinguishes this compound from others. This structural uniqueness may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-20-12-14-22(15-13-20)34-17-7-6-16-31-26-11-5-3-9-24(26)30-28(31)21-18-27(33)32(19-21)25-10-4-2-8-23(25)29/h2-5,8-15,21H,6-7,16-19H2,1H3

InChI Key

WMNWIABFKQTQED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

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